molecular formula C9H9FO4S B2804279 3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride CAS No. 2248313-57-5

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride

Cat. No. B2804279
CAS RN: 2248313-57-5
M. Wt: 232.23
InChI Key: FMCXMTPBOFDWJP-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride, also known as DBSF, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. DBSF is a sulfonate ester that belongs to the class of arylsulfonyl fluorides. It is a white crystalline powder that is soluble in polar solvents such as methanol and ethanol. DBSF has been widely used as an efficient reagent in various organic synthesis reactions, and its unique properties have made it a valuable tool in medicinal chemistry.

Scientific Research Applications

Electroorganic Reactions in Ionic Liquids

A study by Hasegawa and Fuchigami (2004) explored the anodic fluorodesulfurization of compounds similar to 3-(1,3-dioxolan-2-yl)benzenesulfonyl fluoride, revealing that this process can be efficiently carried out in ionic liquids without solvents. The research found that these reactions could lead to the production of monofluorinated products exclusively, demonstrating the potential for creating specific fluorinated derivatives in moderate to good yields (Hasegawa & Fuchigami, 2004).

Anodic Fluorination of 4-Arylthio-1,3-dioxolan-2-ones

Ishii, Yamada, and Fuchigami (2001) researched the anodic fluorination of 4-arylthio-1,3-dioxolan-2-ones, a process relevant to the synthesis of this compound derivatives. Their work highlighted the significant effect of solvents on product selectivity in these reactions. This demonstrates a method for controlling the outcome of fluorination reactions, which could be applicable to synthesizing derivatives of this compound (Ishii et al., 2001).

Direct Fluorination for Lithium Battery Materials

Kobayashi et al. (2003) successfully carried out direct fluorination of 1,3-dioxolan-2-one to produce 4-fluoro-1,3-dioxolan-2-one, a compound expected to serve as an additive for lithium-ion secondary batteries. This research indicates the potential of direct fluorination techniques, which could be extended to the fluorination of this compound for developing materials for lithium batteries (Kobayashi et al., 2003).

Fluorinated Molecules in Conducting Polymer Research

Research by Krebs and Jensen (2003) on the synthesis of fluorinated compounds for conducting polymer applications could relate to the use of this compound. Their work involved the conversion of tetrafluorobenzene to various fluorinated derivatives, demonstrating the role of such compounds in the development of fluorinated materials for electronic applications (Krebs & Jensen, 2003).

Mechanism of Action

The mechanism of action of “3-(1,3-Dioxolan-2-yl)benzenesulfonyl fluoride” is not known due to the lack of specific information .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCXMTPBOFDWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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